Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that the compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This suggests that the compound may interact with its targets through a cyclization mechanism.
Biochemical Pathways
The compound is likely involved in the cyclization reactions of similarly functionalized enamines
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrrole derivative.
Cellular Effects
Other pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate at different dosages in animal models are not well studied. Other pyrrole derivatives have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h8H,2H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANTWGGJJYWTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37772-85-3 | |
Record name | 4-HYDROXY-2-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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